Cas no 2024896-03-3 (Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]-)
![Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- structure](https://www.kuujia.com/scimg/cas/2024896-03-3x500.png)
Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]-
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- Inchi: 1S/C17H25ClO/c18-12-17(16-10-6-1-2-7-11-16)14-19-13-15-8-4-3-5-9-15/h3-5,8-9,16-17H,1-2,6-7,10-14H2
- InChI Key: QDIAIIPHHYHCHB-UHFFFAOYSA-N
- SMILES: C1(C(CCl)COCC2=CC=CC=C2)CCCCCC1
Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678424-0.1g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 0.1g |
$1119.0 | 2023-03-11 | ||
Enamine | EN300-678424-1.0g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678424-0.25g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 0.25g |
$1170.0 | 2023-03-11 | ||
Enamine | EN300-678424-0.5g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 0.5g |
$1221.0 | 2023-03-11 | ||
Enamine | EN300-678424-0.05g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 0.05g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-678424-2.5g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 2.5g |
$2492.0 | 2023-03-11 | ||
Enamine | EN300-678424-10.0g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 10.0g |
$5467.0 | 2023-03-11 | ||
Enamine | EN300-678424-5.0g |
[1-(benzyloxy)-3-chloropropan-2-yl]cycloheptane |
2024896-03-3 | 5.0g |
$3687.0 | 2023-03-11 |
Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- Related Literature
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
Additional information on Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]-
Comprehensive Overview of Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- (CAS No. 2024896-03-3)
The chemical compound Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- (CAS No. 2024896-03-3) is a specialized organic molecule with a unique structural framework. This compound features a cycloheptane ring, which is a seven-membered carbon cycle, substituted with a chloromethyl group and a phenylmethoxyethyl side chain. Such structural characteristics make it a subject of interest in synthetic chemistry, material science, and pharmaceutical research. The presence of both chloromethyl and phenylmethoxy functionalities offers versatile reactivity, enabling its use as an intermediate in the synthesis of more complex molecules.
In recent years, the demand for customized synthetic intermediates like Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- has surged, driven by advancements in drug discovery and material engineering. Researchers are particularly intrigued by its potential applications in designing bioactive molecules or functional polymers. For instance, the chloromethyl group can undergo nucleophilic substitution reactions, making it a valuable building block for creating derivatives with enhanced properties. Meanwhile, the phenylmethoxy moiety contributes to solubility and stability, which are critical for formulation development.
The synthesis of Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- typically involves multi-step organic reactions, including etherification and halogenation processes. These methods are well-documented in peer-reviewed journals, highlighting the compound's reproducibility and scalability for industrial applications. Given its structural complexity, analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterization, ensuring purity and consistency.
From an environmental and regulatory perspective, Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- is handled under standard laboratory safety protocols. While it is not classified as hazardous under major regulatory frameworks, proper storage conditions—such as protection from moisture and light—are recommended to maintain its integrity. This aligns with the growing industry focus on green chemistry and sustainable synthesis, where minimizing waste and optimizing reaction efficiency are prioritized.
In the context of market trends, this compound is often searched alongside terms like "high-purity synthetic intermediates" or "custom chemical building blocks." These queries reflect the needs of pharmaceutical and material science industries for reliable and scalable raw materials. Additionally, its potential role in peptide coupling or polymer crosslinking has sparked discussions in academic forums, further driving its relevance in R&D.
Looking ahead, Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]- is poised to remain a key player in synthetic chemistry. Its adaptability and functional groups open doors to innovations in drug delivery systems and smart materials. As researchers continue to explore its applications, this compound exemplifies the intersection of molecular design and practical utility, catering to the evolving demands of science and technology.
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